molecular formula C10H24N4O B8637024 1-Oxa-4,7,10,13-tetraazacyclopentadecane CAS No. 40826-34-4

1-Oxa-4,7,10,13-tetraazacyclopentadecane

Cat. No.: B8637024
CAS No.: 40826-34-4
M. Wt: 216.32 g/mol
InChI Key: PBMRYHIUXYUSGB-UHFFFAOYSA-N
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Description

1-Oxa-4,7,10,13-tetraazacyclopentadecane is a useful research compound. Its molecular formula is C10H24N4O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

40826-34-4

Molecular Formula

C10H24N4O

Molecular Weight

216.32 g/mol

IUPAC Name

1-oxa-4,7,10,13-tetrazacyclopentadecane

InChI

InChI=1S/C10H24N4O/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-14H,1-10H2

InChI Key

PBMRYHIUXYUSGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCOCCNCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,7,10,13-tetra(p-toluenesulfonyl)-1-oxa-4,7,10,13-tetraazacyclopentadecane prepared as in Example 17A (10.9 g, 0.0131 mole) and concentrated H2SO4 (70 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 70 h. To the resulting brown solution, ethanol (140 ml) was added dropwise with stirring at 5° C., followed by ethyl ether (340 ml). The gummy brown solid was filtered and dissolved in H2O (100 ml). The pH of the solution was adjusted to 10 with 10N NaOH and the solution was extracted with 6×100 ml CHCl3. The extracts were combined, dried (Na2SO4) and the solvent removed in vacuo. The crude product was purified by crystallization from hexane to give 0.49 g (17% yield) of the product as colorless needles: mp 80°-1° C.; 1H NMR (CDCl3) δ 1.98 (br s, 4 H), 2.76 (m, 16 H), 3.61 (m, 4 H); Exact mass (M+H)+ : calcd., 217.2028; Found: 217.2051 (C10H25N4O).
Name
4,7,10,13-tetra(p-toluenesulfonyl)-1-oxa-4,7,10,13-tetraazacyclopentadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 17A
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
Quantity
340 mL
Type
solvent
Reaction Step Five
Yield
17%

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